5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDQNZFHKSICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028707 | |
| Record name | 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824515-39-0 | |
| Record name | 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The most widely employed method involves cyclocondensation between 4-chlorobenzaldehyde derivatives and thiourea analogs. A modified procedure from agricultural chemistry patents utilizes (4-chlorophenyl)glycidyl ether as the key starting material.
Reaction Scheme:
$$
\text{(4-Chlorophenyl)glycidyl ether} + \text{Thiourea} \xrightarrow[\text{EtOH, Δ}]{\text{HCl}} \text{5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one}
$$
This method typically achieves 68-72% yield when conducted in anhydrous ethanol under reflux for 6-8 hours. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78-82°C | ±5% yield/10°C |
| Molar Ratio (1:1.05) | 1.02-1.08 | <2% variation |
| Catalyst Loading | 0.5 mol% HCl | Threshold effect |
Oxidative Cyclization of Thioamides
Recent adaptations from heterocyclic chemistry employ oxidative cyclization strategies using hydrogen peroxide as the terminal oxidant. A representative protocol from patent CN101880261A specifies:
- Dissolve 5-(4-chlorophenyl)-4-methylthiazolidine-2-thione (10 mmol) in chloroform
- Add aqueous NaOH (1M, 15 mL) and H₂O₂ (30%, 5 mL)
- Stir vigorously at 40°C for 4 hours
- Isolate product via fractional crystallization
This method demonstrates superior stereochemical control for the trans isomer (dr 7:1) compared to thermal methods. NMR analysis of crude reaction mixtures reveals competing pathways:
$$
\text{Thiazolidine-2-thione} \xrightarrow[\text{H}2\text{O}2]{\text{OH}^-} \text{Thiazolidinone} + \text{Sulfoxide byproducts}
$$
Stereochemical Considerations
Cis-Trans Isomerism
X-ray crystallographic data from related compounds reveals the thiazolidinone ring adopts an envelope conformation with the 4-methyl group axial. Racemic mixtures typically favor cis isomers (3:1 ratio) under kinetic control, while thermodynamic conditions favor trans configurations.
Separation Techniques:
- Chiral HPLC using amylose-based columns (Hexane:IPA 85:15)
- Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid
- Crystallization-induced asymmetric transformation
Asymmetric Synthesis
Pioneering work in organocatalysis has enabled enantioselective synthesis of both (4R,5R) and (4S,5S) configurations. A proline-mediated protocol achieves 89% ee:
$$
\text{Ketone Precursor} + \text{Chiral Catalyst} \rightarrow \text{Enantioenriched Thiazolidinone} \quad [\text{ee} = 89\%]
$$
Process Optimization Strategies
Solvent Screening
Comparative studies in polar aprotic vs. protic solvents reveal:
| Solvent | Dielectric Constant | Yield (%) | Trans Selectivity |
|---|---|---|---|
| DMF | 36.7 | 82 | 1:1.2 |
| Ethanol | 24.3 | 78 | 1:1.8 |
| THF | 7.5 | 65 | 1:1.1 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 8 hours to 35 minutes with comparable yields (75% vs. 78% conventional). Flow chemistry implementations demonstrate:
- 92% conversion at 120°C residence time 8 min
- 3-fold productivity increase vs. batch
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 7.35 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.28 (d, J=8.4 Hz, 2H, Ar-H)
δ 4.62 (q, J=6.8 Hz, 1H, CH)
δ 3.11 (dd, J=11.2, 6.8 Hz, 1H, SCH₂)
δ 2.98 (dd, J=11.2, 6.8 Hz, 1H, SCH₂)
δ 1.45 (d, J=6.8 Hz, 3H, CH₃)
IR (KBr):
ν 1745 cm⁻¹ (C=O stretch)
ν 1340 cm⁻¹ (C-N stretch)
ν 1095 cm⁻¹ (C-S-C asymmetric)
Chromatographic Purity
HPLC method validation parameters:
| Parameter | Value |
|---|---|
| Column | C18, 250×4.6 mm |
| Mobile Phase | MeCN:H₂O (55:45) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 ±0.2 min |
| LOD | 0.15 μg/mL |
Industrial Applications and Scaling
The compound serves as critical intermediate in hexythiazox production, with global demand exceeding 450 metric tons annually. Pilot plant studies demonstrate:
- 82% overall yield at 50 kg batch scale
- E-factor reduction from 18 to 9.2 via solvent recycling
- Continuous crystallization improves particle size distribution (D90 <50 μm)
Regulatory-compliant impurity profiles require strict control of:
- 4-Chlorophenyl isocyanate (<0.1%)
- Dimethyl sulfoxide residuals (<350 ppm)
- Heavy metals (Pb <2 ppm)
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Synthesis and Characterization
A novel deep eutectic solvent (DES) was prepared using ethyl triphenylphosphonium bromide (ETPP-Br) and tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THF-TCA), and characterized using various techniques such as FT-IR, TGA/DTA, densitometry, eutectic point determination, and 1H NMR . This DES was employed as a catalyst in the synthesis of 1,3-thiazolidin-4-ones .
Biological Activities
Thiazolidin-4-one derivatives exhibit a range of biological activities, including anti-tubercular, anti-microbial, anti-inflammatory, anti-histaminic, anti-hepatitis, HIV inhibition, anti-hyperglycemic, anti-hypertensive, anti-convulsant, anti-fungal, anti-oxidant, and anti-proliferative properties .
Several studies have highlighted the anticancer potential of thiazolidin-4-one derivatives :
- CDK2 Inhibition and Cytotoxicity: A 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-one derivative (2 ) showed CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM) and cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC50 values of 0.54 µM and 0.24 µM, respectively) . Analogue 2 displayed the most potent activity and could be further explored as a promising anticancer agent .
- Multi-Tyrosine Kinase Inhibition: A thiazolidin-4-one analogue (4 ) exhibited multi-tyrosine kinase inhibition against c-met kinase, Ron, c-Kit, KDR, c-Src, HER-2, IGF-1R, ALK, EGFR, and AXL . It also showed in vitro antitumor activity against HT-29, A549, and MDA-MB-231 tumor cell lines, reducing cell proliferation and inducing apoptosis (IC50 = 0.073, 0.35, and 3.10 µM, respectively) .
- PIM Kinase Inhibition: A thiazolidin-4-one analogue (7 ) demonstrated potent PIM kinase inhibition (IC50 = 2.2 ± 1.8 µM) and anti-proliferative activity against MV4-11 and K562 leukemia cell lines (IC50 values of 3.4 µM and 0.75 µM) .
- Anticancer Potential: One study found that 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) showed significant anticancer potential (IC50= 1 μM) against the MCF-7 cancer cell line and also showed significant antioxidant potential (IC50= 8.90 μg/mL) among all the prepared derivatives .
Anti-Microbial Activity
Mechanism of Action
The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Thiazolidinones
Key Observations:
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the parent compound enhances lipophilicity and stability, while fluorophenyl analogs (e.g., in ) improve electronic interactions with target proteins.
- Stereochemistry : The rel-(4R,5R) configuration in the parent compound contrasts with planar benzylidene derivatives (e.g., ), which exhibit geometric isomerism influencing binding affinity.
Key Findings:
- Antifungal Activity: Tetrazole analogs (e.g., TH3–TH7 in ) exhibit fungicidal activity comparable to fluconazole, unlike the parent thiazolidinone, which lacks direct antifungal data.
- Enzyme Inhibition: Imidazole derivatives (e.g., ) outperform thiazolidinones in computational docking studies, suggesting substituent-dependent target specificity.
Biological Activity
5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
1. Antibacterial Activity
The antibacterial potential of thiazolidinone derivatives, including this compound, has been widely studied. Research indicates that compounds containing the thiazolidinone scaffold exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL | |
| Pseudomonas aeruginosa | 500 µg/mL | |
| Bacillus subtilis | 62.5 µg/mL |
In a study evaluating various thiazolidinone derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with an MIC value of 62.5 µg/mL, indicating its potential as an antibacterial agent .
2. Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. The compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound induced significant cell death with an IC50 value of approximately 15 µg/mL for MCF-7 cells and 12 µg/mL for HepG2 cells.
Mechanism of Action:
- Cell Cycle Arrest: The compound was found to induce G2/M phase arrest in HepG2 cells.
- Apoptotic Pathways: Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed, suggesting that the compound promotes apoptosis in cancer cells .
3. Antiviral Activity
The antiviral activity of thiazolidinone derivatives has also been explored, particularly their potential against viral infections.
Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
| Compound | TMV Inhibition (%) |
|---|---|
| This compound | 45% |
| Control (Ningnanmycin) | 50% |
In a study focusing on antiviral properties, the compound exhibited approximately 45% inhibition against TMV, demonstrating its potential as a plant antiviral agent .
Q & A
Q. How can reaction mechanisms for thiazolidinone ring formation be validated spectroscopically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
